molecular formula C12H13NO B1308986 2,5,7-Trimethyl-1H-indole-3-carbaldehyde CAS No. 88611-38-5

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1308986
CAS No.: 88611-38-5
M. Wt: 187.24 g/mol
InChI Key: LYJNXZAUUKBQKU-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Indole derivatives, including this compound, are known for their biological activities and are widely used in scientific research.

Biochemical Analysis

Biochemical Properties

2,5,7-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites . Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses . Additionally, this compound can affect the expression of specific genes, thereby altering the cellular phenotype . These effects are critical for understanding how this compound can be utilized in therapeutic contexts and its potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are fundamental to understanding the compound’s biological effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the compound’s effects on cellular processes can vary over time, with some effects becoming more pronounced with prolonged exposure . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is critical for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function . This compound can be targeted to specific cellular compartments or organelles, where it exerts its biological effects . For instance, this compound may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde typically involves the condensation of indole derivatives with aldehydes. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form the desired product . The reaction conditions often include the use of a base such as piperidine and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2,5,7-Trimethyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of three methyl groups at positions 2, 5, and 7 can affect its electronic properties and steric hindrance, making it distinct from other indole derivatives.

Properties

IUPAC Name

2,5,7-trimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNXZAUUKBQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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